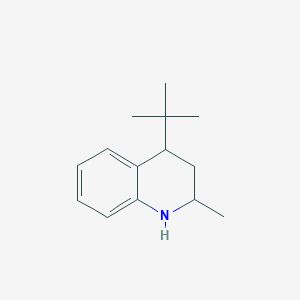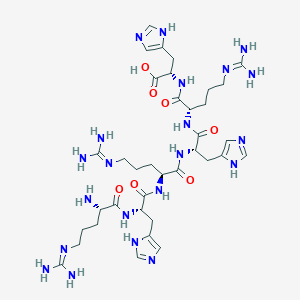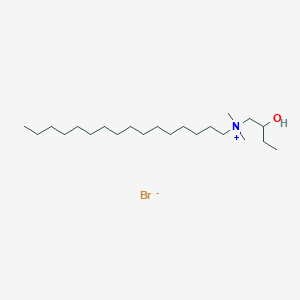![molecular formula C22H35NO3Sn B14262441 4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid CAS No. 135861-52-8](/img/structure/B14262441.png)
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid is a chemical compound with the molecular formula C16H30O4Sn It is known for its unique structure, which includes a tributylstannyl group attached to an anilino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted heating, which provides the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of microwave-assisted synthesis and aldol condensation can be scaled up for larger-scale production. The choice of reagents and reaction conditions would need to be optimized for industrial applications to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the stannyl group or other functional groups within the molecule.
Substitution: The tributylstannyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate for the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: Used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid involves its interaction with various molecular targets. The tributylstannyl group can participate in organometallic reactions, while the anilino moiety can interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Anilino-4-oxobut-2-enoic acid: Similar structure but lacks the tributylstannyl group.
4-Oxo-4-[(tributylstannyl)oxy]but-2-enoic acid: Another related compound with a slightly different structure.
Uniqueness
4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
135861-52-8 |
|---|---|
Fórmula molecular |
C22H35NO3Sn |
Peso molecular |
480.2 g/mol |
Nombre IUPAC |
4-oxo-4-(3-tributylstannylanilino)but-2-enoic acid |
InChI |
InChI=1S/C10H8NO3.3C4H9.Sn/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-7H,(H,11,12)(H,13,14);3*1,3-4H2,2H3; |
Clave InChI |
YZUHXPPRJPWWOE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)


![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)

![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)

